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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

Technical Support Center: TMAH Etching

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals minimize the
undercutting of convex corners during Tetramethylammonium hydroxide (TMAH) etching of
silicon.

Frequently Asked Questions (FAQSs)

Q1: What is convex corner undercutting in TMAH etching?

Al: Convex corner undercutting is a common phenomenon in anisotropic wet etching of silicon
where the etching process proceeds faster at convex corners of a mask pattern compared to
the straight edges. This leads to the erosion of the desired sharp corner, resulting in a distorted
or rounded microstructure. This occurs due to the exposure of faster etching crystallographic
planes at these corners.[1][2][3]

Q2: Why is it important to minimize convex corner undercutting?

A2: For many microelectromechanical systems (MEMS) and microfluidic devices, precise
geometric control is critical for device performance. Undercutting can lead to dimensional
inaccuracies, affecting the mechanical, electrical, or fluidic properties of the fabricated
structures. For example, it can distort the shape of a seismic mass in an accelerometer or alter
the geometry of a microfluidic channel.[1][3]
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Q3: What are the primary methods to minimize convex corner undercutting?
A3: The most common methods to minimize convex corner undercutting include:

o Corner Compensation: Adding extra geometric patterns at the convex corners of the mask
design to sacrificially etch away, thus protecting the intended corner.[3][4][5][6]

o Modification of Etchant Composition: Adding surfactants or other chemicals to the TMAH
solution to alter the etching selectivity between different crystallographic planes.[4][7][8]

o Process Parameter Optimization: Adjusting the TMAH concentration and etching
temperature to influence the etch rates of different crystal planes.[1][4]

o Electrochemical Control: Applying an electrical potential during etching can influence the
etch rates and reduce undercutting.[9][10]

Troubleshooting Guide

Problem: Significant undercutting is observed at all convex corners, leading to rounded
features.
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Possible Cause Suggested Solution

Implement corner compensation structures in
your mask design. Common designs include
squares, triangles, or beams oriented along

Lack of Corner Compensation specific crystallographic directions like <100> or
<110>. The size and shape of these structures
depend on the etchant concentration,

temperature, and desired etch depth.[4][5][6]

The concentration of TMAH significantly affects

the etch rates of different crystal planes. For

(100) silicon, 25 wt% TMAH is a commonly used
i ) concentration where the {311} planes are often

Inappropriate TMAH Concentration _ _

responsible for undercutting.[4][6][11]

Experiment with concentrations in the range of

10-25 wi% to find the optimal condition for your

specific application.[4]

Higher temperatures generally increase the etch
rate but can also accelerate undercutting. Try

High Etching Temperature reducing the etching temperature. Common
etching temperatures for TMAH range from
70°C to 90°C.[1][9][12]

Problem: Corner compensation structures are not fully protecting the convex corners.
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Possible Cause Suggested Solution

The dimensions of the compensation structures
are critical and are a function of the etch depth.
For deeper etches, larger compensation
) ) structures are required. Consult literature for
Incorrect Size or Shape of Compensation o i
empirical formulas or perform a design of
Structures ] ] ] ]
experiments to determine the optimal size for
your process. For 25 wt% TMAH, triangular
shapes have been found to be optimal in some

cases.[4]

The characteristics of the TMAH solution can
Etchant Adi change over time with use, which can affect the
chant Agin
aing etching process. Using a fresh solution for

critical etching steps is recommended.

Problem: Excessive footing or complex geometries at the base of etched features.

Possible Cause Electrochemical Effects

The electrochemical potential during etching can
influence the formation of footing and
undercutting. Applying a slight anodic potential
Non-optimal Etching Potential 9. AppY .g ) I ) P
(between the open-circuit potential and the
passivation potential) can produce smoother

sidewalls with no footing.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TMAH etching for
minimizing convex corner undercutting.

Table 1: Effect of TMAH Concentration and Temperature on Convex Corner Undercutting
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TMAH Concentration

Temperature (°C) Key Findings Reference
(Wt%)

Different
N concentrations were
10, 20, 25 Not Specified _ _ [4]
studied with and

without surfactants.[4]

A maskless convex
corner compensation

25 80 technique was [11]
analyzed at this
condition.[11]

Examined the
influence of etching

25 90 _ [9][10]
potential on corner

undercutting.[9][10]

Found to be an
effective condition for

10.3 67.7 etching perfect convex [1]
corners with

compensation.[1]

Table 2: Performance of Different Corner Compensation Techniques
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Compensation TMAH Concentration

Key Observations Reference
Structure (Wt%)

) Triangular geometry
Triangles, Squares,
was found to be
<110> and <100> 10, 20, 25 ] [4]
optimal for surfactant-

beams
added 25% TMAH.[4]
Used in a maskless
<100> oriented beam 25 compensation [11]
technique.[11]
<100> bar structures
provide perfect
<110> squares and o5 convex corners, with 6]
<100> bars the wide bar being

more space-efficient.

[6]

Experimental Protocols
Protocol 1: Basic TMAH Etching with Corner Compensation
» Mask Design: Design your photomask with appropriate corner compensation structures at all

convex corners. The size of these structures should be calculated based on the desired etch
depth and the specific TMAH solution parameters.

o Wafer Preparation: Start with a clean (100)-oriented silicon wafer.

e Masking Layer Deposition: Deposit a masking layer, such as silicon dioxide (SiO2) or silicon
nitride (Si3N4), using thermal oxidation or deposition techniques.

» Photolithography: Pattern the masking layer using standard photolithography to define the
areas to be etched.

» TMAH Solution Preparation: Prepare a TMAH solution of the desired concentration (e.g., 25
wit%) in a temperature-controlled bath. Heat the solution to the desired etching temperature
(e.g., 80°C).[12]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.researchgate.net/publication/223337109_Study_of_corner_compensating_structures_and_fabrication_of_various_shapes_of_MEMS_structures_in_pure_and_surfactant_added_TMAH
https://www.researchgate.net/publication/223337109_Study_of_corner_compensating_structures_and_fabrication_of_various_shapes_of_MEMS_structures_in_pure_and_surfactant_added_TMAH
https://www.researchgate.net/publication/274265149_Simulation_and_experimental_study_of_maskless_convex_corner_compensation_in_TMAH_water_solution
https://www.researchgate.net/publication/274265149_Simulation_and_experimental_study_of_maskless_convex_corner_compensation_in_TMAH_water_solution
https://www.researchgate.net/publication/220255724_Experimental_study_and_analysis_of_corner_compensation_structures_for_CMOS_compatible_bulk_micromachining_using_25_wt_TMAH
https://www.researchgate.net/publication/220255724_Experimental_study_and_analysis_of_corner_compensation_structures_for_CMOS_compatible_bulk_micromachining_using_25_wt_TMAH
https://ieeexplore.ieee.org/document/9569186/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Etching: Immerse the patterned wafer in the heated TMAH solution.[13] The etching time will
depend on the desired etch depth and the etch rate of your specific process. Gentle agitation
can improve etch uniformity.[13]

e Rinsing and Drying: After the desired etch depth is reached, remove the wafer from the
TMAH solution and rinse it thoroughly with deionized (DI) water.[13] Dry the wafer using a
nitrogen gun or in an oven.

o Mask Removal: Remove the masking layer using an appropriate etchant (e.g., buffered oxide
etch for SiO2).

Visualizations
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Caption: Experimental workflow for TMAH etching with corner compensation.
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Caption: Troubleshooting logic for addressing convex corner undercutting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b147489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

